N-ethyl-N-phenyl-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Description

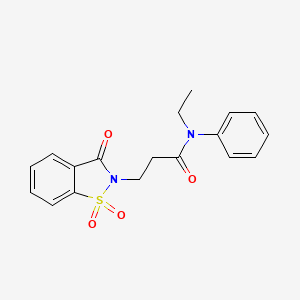

N-Ethyl-N-phenyl-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a synthetic compound featuring a benzothiazole-1,1,3-trioxo core linked to an N-ethyl-N-phenylpropanamide group. This structure combines a sulfonamide-like benzothiazole system with a tertiary amide moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-ethyl-N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-2-19(14-8-4-3-5-9-14)17(21)12-13-20-18(22)15-10-6-7-11-16(15)25(20,23)24/h3-11H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFNLCDEJCYMDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-phenyl-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves the reaction of benzothiazole derivatives with appropriate amides. One common method involves the condensation of 2-aminobenzothiazole with ethyl phenylpropanamide under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenyl-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of benzothiazole derivatives with different functional groups.

Scientific Research Applications

N-ethyl-N-phenyl-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-phenyl-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(2-Ethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide

- Structure : Features an acetamide (two-carbon chain) instead of propanamide, with an ethyl group on the phenyl ring.

- Key Differences: The shorter acetamide chain reduces conformational flexibility compared to the target compound.

- Spectral Data: IR peaks at 1676 cm⁻¹ (C=O) and 1535 cm⁻¹ (NO₂ asymmetric stretch) indicate strong carbonyl and nitro interactions .

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide

- Structure : Includes a hydroxyl group on the phenyl ring and an acetamide linker.

- Key Differences : The hydroxyl group enables strong O–H∙∙∙O hydrogen bonds (e.g., 3.929–3.943 Å π-stacking distances), enhancing crystallinity and solubility compared to the ethyl group in the target compound. The dihedral angle between benzothiazole and phenyl rings (84.9°) suggests steric hindrance .

- Biological Relevance : Similar compounds exhibit analgesic activity but face challenges like hepatotoxicity, which the target compound may aim to mitigate through structural modifications .

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide

- Structure : Contains a methanesulfonyl substituent on the benzothiazole ring and a propanamide linker.

- Molecular weight (465.5 g/mol) is higher than the target compound, likely due to the additional sulfonyl group .

- Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition, similar to methods for triazole-containing analogues .

Functional Group Variations

Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetate

- Structure : An ester derivative with an isopropyl group instead of an amide.

- Key Differences : The ester group reduces hydrogen-bonding capacity compared to amides. The planar benzothiazole ring (r.m.s. deviation = 0.0169 Å) and weak C–H∙∙∙O interactions (e.g., 3.0–3.2 Å) influence crystal packing .

- Applications: Derived from saccharin, it serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) like piroxicam .

N-Methyl-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide

- Structure : A benzamide derivative with a methylene linker.

- IR data (e.g., 1682 cm⁻¹ C=O stretch) and NMR shifts (δ 10.79 ppm for NH) align with amide functionalities .

Physicochemical Properties

*Estimated based on molecular formula C₁₈H₁₇N₃O₄S₂.

Biological Activity

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₃S

- Molecular Weight : 306.38 g/mol

The compound contains a benzothiazole moiety, which is known for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, a derivative similar to N-ethyl-N-phenyl-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide was found to inhibit the proliferation of breast cancer cells by disrupting cell cycle progression.

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes involved in disease processes. Certain benzothiazole derivatives have been reported to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in the treatment of conditions like glaucoma and Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzothiazole derivatives. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, the anticancer properties of benzothiazole derivatives were explored. This compound was tested against various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM for MCF7 breast cancer cells.

Table 1: Biological Activities of N-Ethyl-N-Phenyl Benzothiazole Derivatives

| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL | Journal of Medicinal Chemistry |

| Anticancer | MCF7 (Breast Cancer) | 15 µM | Cancer Letters |

| Enzyme Inhibition | Carbonic Anhydrase | IC50 = 10 µM | Bioorganic & Medicinal Chemistry |

Table 2: Structure Activity Relationship (SAR)

| Compound Structure | Biological Activity |

|---|---|

| Benzothiazole with alkyl substitution | Enhanced antimicrobial activity |

| Benzothiazole with phenyl group | Increased anticancer potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.